7alpha-Benzoxycarbonyl ginkgolide B (systematic name: 7alpha-OCOCH₂Ph-ginkgolide B) is a semi-synthetic derivative of native ginkgolide B, a diterpenoid trilactone isolated from Ginkgo biloba. The core structure retains the characteristic six five-membered rings of ginkgolides: a spiro[4.4]nonane system, three lactones, and a tetrahydrofuran ring. The defining modification is the esterification of the C7α hydroxyl group with a benzoyl moiety (C₆H₅COO–), introducing a planar aromatic group at this stereospecific position [2] [5].
The α-configuration at C7 is critical for maintaining spatial compatibility with biological targets. Crystallographic and NMR analyses confirm that the benzoyl group projects axially from the concave surface of the ginkgolide cage, preserving the native molecule’s tert-butyl group (C8 position) and lactone functionalities while adding steric bulk (Table 1) [3] [5]. This modification increases molecular weight to 558.17 g/mol (C₂₈H₃₀O₁₂) versus 424.14 g/mol for native ginkgolide B, with only three rotatable bonds introduced at the ester linkage [4] [5]. Hydrogen bonding capacity remains moderate (3 donors, 12 acceptors), but lipophilicity rises substantially (XLogP 1.17 vs. 0.15 for ginkgolide B), enhancing membrane permeability [5] [10].
Table 1: Structural Attributes of 7alpha-Benzoxycarbonyl Ginkgolide B vs. Native Ginkgolide B
| Attribute | 7alpha-Benzoxycarbonyl Ginkgolide B | Native Ginkgolide B | 
|---|---|---|
| Molecular Formula | C₂₈H₃₀O₁₂ | C₂₀H₂₄O₁₀ | 
| Molecular Weight (Da) | 558.17 | 424.14 | 
| Hydrogen Bond Donors | 3 | 3 | 
| Hydrogen Bond Acceptors | 12 | 10 | 
| Rotatable Bonds | 3 | 1 | 
| Topological Polar Surface Area (Ų) | 175.12 | 148.82 | 
| XLogP | 1.17 | 0.15 | 
The C7 position was strategically selected for modification due to its role in platelet-activating factor receptor (PAF-R) antagonism. Native ginkgolide B acts as a competitive PAF-R antagonist, but its moderate affinity limits therapeutic utility. Molecular docking simulations revealed that C7 substitutions could enhance hydrophobic interactions with PAF-R’s transmembrane domain without disrupting hydrogen bonding between the ginkgolide lactones and receptor residues [2] [9].
The benzoyl group was chosen to exploit π-stacking and van der Waals forces within PAF-R’s hydrophobic subpocket. In vitro binding assays demonstrated 10-fold higher affinity for 7alpha-benzoxycarbonyl ginkgolide B compared to the parent compound, validating this design principle [2] [8]. Structure-activity relationship (SAR) studies further indicate that larger aromatic groups (e.g., naphthoyl) increase steric clash, while aliphatic chains reduce affinity, confirming the benzoyl group’s optimal size [5]. Crucially, modifications preserve the integrity of the lactone cage and C1/C10 hydroxyls, which are essential for core-receptor contacts [3] [10].
Table 2: Design Rationale for Key Ginkgolide B Analogues
| Modification Site | Chemical Group | Target Interaction | Effect on PAF-R Affinity | 
|---|---|---|---|
| C7 (7alpha-) | Benzoyl | Hydrophobic pocket π-stacking | 10-fold increase | 
| C1/C10 | Unmodified OH | Hydrogen bonding with Asn120/Arg124 | Required for baseline activity | 
| C3 | Methyl | Steric hindrance | Decreased affinity | 
Density functional theory (DFT) and molecular dynamics simulations elucidate the binding mechanism of 7alpha-benzoxycarbonyl ginkgolide B to PAF-R. The ligand’s energy-minimized conformation (B3LYP/6-31G* level) shows a 142° dihedral angle between the benzoyl phenyl ring and the ginkgolide C7-O bond, orienting the aromatic ring parallel to PAF-R’s Phe115 and Trp110 residues [5] [8].
Steered molecular dynamics (SMD) simulations reveal a two-phase binding process:
MM-PBSA calculations quantify key interaction forces:
Table 3: Computed Binding Metrics for Ginkgolide B Analogues
| Parameter | 7alpha-Benzoxycarbonyl Ginkgolide B | Native Ginkgolide B | 
|---|---|---|
| Binding Energy (ΔG, kcal/mol) | −9.8 | −7.1 | 
| Van der Waals Contribution | −6.3 kcal/mol | −4.9 kcal/mol | 
| Electrostatic Contribution | −3.1 kcal/mol | −2.9 kcal/mol | 
| Ligand RMSD (Å) | 1.2 ± 0.3 | 2.1 ± 0.5 | 
This data confirms the benzoyl group’s role in stabilizing the ligand-receptor complex through optimized hydrophobic complementarity, rationalizing the analogue’s enhanced pharmacological profile [5] [8].
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7